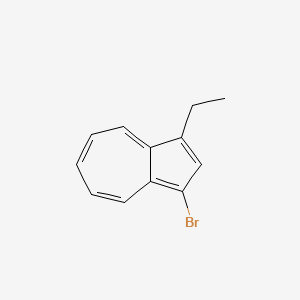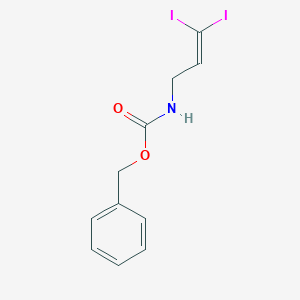![molecular formula C32H26 B14226958 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene CAS No. 581094-65-7](/img/structure/B14226958.png)
9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene is an organic compound with the molecular formula C32H26. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two 2-methylphenyl groups attached to the 9 and 10 positions of the anthracene core via ethenyl linkages. This compound is known for its unique photophysical properties, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product. For instance, the Suzuki coupling reaction may involve the use of palladium catalysts, base, and solvents like toluene or ethanol under inert atmosphere conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl linkages to ethyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the anthracene core or the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene has several scientific research applications:
Chemistry: It is used as a fluorescent probe due to its strong blue emission and high quantum yield.
Biology: Its photophysical properties make it useful in studying biological systems through fluorescence microscopy.
Wirkmechanismus
The mechanism by which 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include interactions with specific biomolecules or materials that can quench or enhance its fluorescence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
Uniqueness
Compared to these similar compounds, 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene exhibits unique photophysical properties, such as a larger Stokes shift and higher thermal stability . These characteristics make it particularly valuable in applications requiring robust and efficient fluorescent materials.
Eigenschaften
CAS-Nummer |
581094-65-7 |
|---|---|
Molekularformel |
C32H26 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
9,10-bis[2-(2-methylphenyl)ethenyl]anthracene |
InChI |
InChI=1S/C32H26/c1-23-11-3-5-13-25(23)19-21-31-27-15-7-9-17-29(27)32(30-18-10-8-16-28(30)31)22-20-26-14-6-4-12-24(26)2/h3-22H,1-2H3 |
InChI-Schlüssel |
UDSGSAQXBSSPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


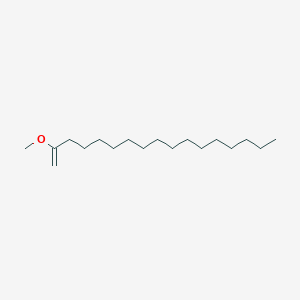
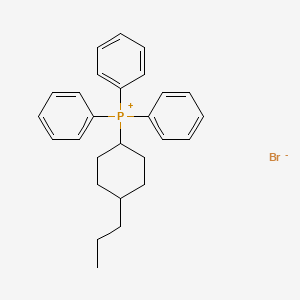
![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)
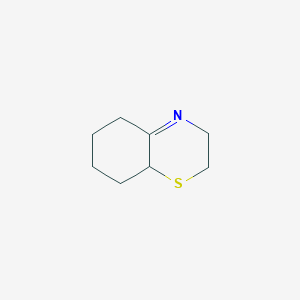

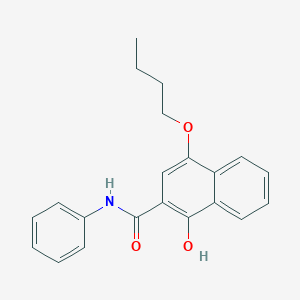
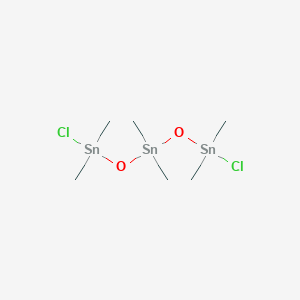
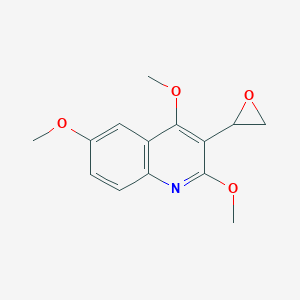
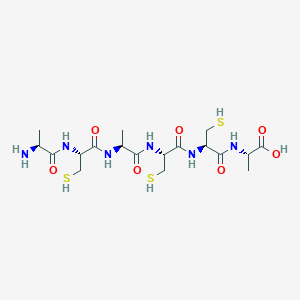
![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
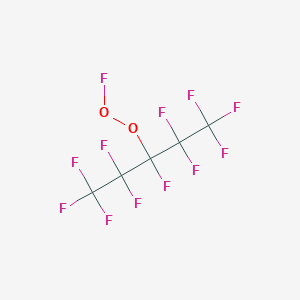
![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
